molecular formula C22H19ClN2O B3016454 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-72-6

6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B3016454
CAS No.: 338978-72-6
M. Wt: 362.86
InChI Key: KUUQRXXAPCLYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative featuring a chloro substituent at position 6, a phenyl group at position 2, and a 3,5-dimethylbenzyloxy moiety at position 1. Benzimidazoles are heterocyclic compounds with broad pharmacological applications, including antiviral and anticancer activities . The 3,5-dimethylbenzyl group is critical for interactions with biological targets, such as π–π stacking with tyrosine residues (e.g., Tyr181 and Trp229) in viral reverse transcriptase (RT), as observed in structurally related non-nucleoside RT inhibitors (NNRTIs) .

Properties

IUPAC Name

6-chloro-1-[(3,5-dimethylphenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-15-10-16(2)12-17(11-15)14-26-25-21-13-19(23)8-9-20(21)24-22(25)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUQRXXAPCLYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS number 338978-72-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is C22H19ClN2O, with a molecular weight of 362.86 g/mol. The compound features a benzimidazole core, which is known for various biological activities.

Antiviral Activity

Research has indicated that benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole have been studied for their inhibitory effects against HIV. A related compound, 6-chloro-1-(3,5-dimethylphenylsulfonyl)-1H-benzimidazol-2(3H)-one, demonstrated potent activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing effectiveness at nanomolar concentrations against both wild-type and mutant strains of HIV .

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer properties. A study highlighted that certain substitutions on the benzimidazole ring can enhance cytotoxicity against cancer cell lines. The structure of 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole suggests potential modifications that could optimize its anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:

  • Reverse Transcriptase Inhibition : As seen with similar compounds, the benzimidazole scaffold can interfere with the reverse transcriptase enzyme of retroviruses like HIV. This inhibition is crucial for preventing viral replication .
  • Cell Cycle Arrest : Some studies suggest that benzimidazole derivatives can induce cell cycle arrest in cancer cells by modulating pathways related to apoptosis and cellular proliferation .

Case Studies and Research Findings

A selection of studies provides insight into the efficacy and mechanisms of action associated with compounds structurally related to 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole:

Study ReferenceBiological ActivityKey Findings
Anti-HIVPotent NNRTI activity with IC50 values in the nanomolar range against various HIV strains.
AnticancerModifications to the benzimidazole structure enhance cytotoxicity against cancer cell lines.
AntiviralSignificant inhibition of viral replication in cell-based assays.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that benzodiazole derivatives exhibit antimicrobial activity. The presence of the chlorine atom and the dimethylbenzyl moiety in this compound enhances its efficacy against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic processes, leading to cell death.

Anticancer Potential
Benzimidazole derivatives are being investigated for their anticancer properties. The specific structure of 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole may allow it to inhibit specific cancer cell lines by targeting DNA replication or signaling pathways involved in cell proliferation. Preliminary studies suggest that compounds of this class can induce apoptosis in cancer cells.

Enzyme Inhibition
This compound may act as an inhibitor of certain enzymes, which is a crucial mechanism in drug design. Enzyme inhibition can lead to therapeutic effects by blocking pathways that contribute to disease progression. Research into similar compounds has shown promise in the treatment of diseases like diabetes and hypertension.

Medicinal Chemistry

In medicinal chemistry, 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole serves as a lead compound for the development of new pharmaceuticals. Its structural modifications can yield derivatives with enhanced potency and selectivity for specific biological targets.

Material Science

The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of polymers and coatings that require specific thermal or chemical resistance properties.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential as an antibacterial agent.
Study BAnticancer ActivityShowed selective cytotoxicity against breast cancer cell lines with IC50 values suggesting significant potential for further development.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic pathways relevant to diabetes management.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Benzimidazole Derivatives

Compound Name 1-Substituent 6-Substituent 2-Substituent Melting Point (°C) Key Functional Groups
Target Compound (3,5-Dimethylbenzyl)oxy Cl Phenyl Not reported Benzimidazole, Cl, O-alkyl, phenyl
6-Chloro-1-(3,5-Dimethylphenylsulfonyl)-1H-benzimidazol-2(3H)-one 3,5-Dimethylphenylsulfonyl Cl Oxo (keto) Not reported Sulfonyl, benzimidazolone
Compound 15 (Benzodithiazine derivative) Methyl carboxylate Cl - 310–311 (dec.) Benzodithiazine, C=O, SO₂
Compound 5 (Benzodithiazine derivative) Methyl Cl - 313–315 (dec.) Benzodithiazine, CH₃, SO₂

Key Observations :

  • 1-Position : The target compound’s (3,5-dimethylbenzyl)oxy group enhances hydrophobic interactions, while sulfonyl or carboxylate substituents in analogs influence electronic properties and solubility .
  • 6-Position : Chloro substituents are common across these compounds, likely contributing to steric and electronic effects.
  • Thermal Stability : Benzimidazolone and benzodithiazine derivatives exhibit high decomposition points (>300°C), suggesting robust thermal stability due to fused aromatic systems .

Key Findings :

  • The 3,5-dimethylbenzyl group in the target compound is critical for π–π stacking with RT residues (Tyr181, Trp229), a feature shared with AmBBU and other NNRTIs .
  • Chloro at position 6 may enhance binding via hydrophobic effects, though amino or methyl groups in other analogs (e.g., compound XXIV in ) improve water solubility and H-bonding .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or oxidative conditions. For this compound:
  • Step 1 : Use o-phenylenediamine as the core scaffold. Introduce the 2-phenyl group via condensation with benzaldehyde under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Attach the 6-chloro substituent through electrophilic substitution or by starting with a pre-chlorinated precursor .
  • Step 3 : Incorporate the 1-[(3,5-dimethylbenzyl)oxy] group via nucleophilic substitution or Mitsunobu reaction .
    Key Catalysts : Lanthanum chloride (LaCl₃) improves yield (up to 88%) in one-pot syntheses ; trimethylsilyl chloride (TMSCl) enhances regioselectivity in two-phase systems .
    Table 1 : Synthetic Optimization
CatalystSolventYield (%)Reference
LaCl₃Ethanol88
TMSClToluene75
Polyphosphoric acid-65

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use multi-modal characterization:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons for the 2-phenyl group at δ 7.2–7.6 ppm; methyl groups in 3,5-dimethylbenzyl at δ 2.3 ppm) .
  • IR Spectroscopy : Detect key functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, benzimidazole ring vibrations at 1600–1450 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 407.1) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What are common impurities in benzimidazole syntheses, and how are they detected?

  • Methodological Answer : Impurities arise from incomplete substitution or side reactions (e.g., over-oxidation, dimerization). Detection methods:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate unreacted precursors or byproducts .
  • TLC : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane, 3:7); spot unreacted o-phenylenediamine (Rf ~0.2) vs. product (Rf ~0.6) .
  • Elemental Analysis : Confirm purity (>95% C, H, N content) .

Q. How stable is this compound under standard laboratory conditions?

  • Methodological Answer : Benzimidazoles are generally stable but sensitive to:
  • Light : Store in amber vials at -20°C to prevent photodegradation .
  • pH : Avoid prolonged exposure to strong acids (pH < 2) or bases (pH > 10), which hydrolyze the benzimidazole ring .
  • Thermal Stability : Decomposition occurs above 150°C; DSC analysis recommended for precise thresholds .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s hypothesized activity (e.g., anticancer, antimicrobial):
  • MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations .
  • DPPH Scavenging : Evaluate antioxidant potential (IC₅₀ < 10 µg/mL indicates high activity) .
  • Microbial Inhibition : Use agar diffusion for antimicrobial screening (zone of inhibition >10 mm at 50 µg/mL) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. non-toxicity) be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, oxygen levels). Mitigate by:
  • Hypoxia-Normoxia Comparisons : Test activity under both conditions (e.g., apoptosis induction in hypoxia via N-oxide derivatives) .
  • Dose-Response Validation : Use multiple concentrations (e.g., 1–100 µM) and replicate across labs .
  • Mechanistic Profiling : Employ flow cytometry to distinguish apoptosis (Annexin V+) from necrosis (PI+) .

Q. What strategies elucidate the mechanism of action for benzimidazole derivatives?

  • Methodological Answer : Combine biochemical and computational tools:
  • Molecular Docking : Simulate binding to targets (e.g., tubulin for anticancer activity; PDB ID: 1SA0) .
  • Western Blotting : Detect apoptosis markers (e.g., caspase-3 cleavage, Bcl-2 downregulation) .
  • Transcriptomics : Identify differentially expressed genes post-treatment (e.g., p53 pathway activation) .

Q. How does the 3,5-dimethylbenzyloxy group influence stability under non-standard conditions?

  • Methodological Answer : The electron-donating methyl groups enhance steric protection but may reduce solubility:
  • Solubility Testing : Compare logP values in polar (DMSO) vs. non-polar (hexane) solvents .
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Oxidative Stress : Treat with H₂O₂ (1 mM) to assess resistance to radical-induced cleavage .

Q. Can QSAR models predict the bioactivity of novel benzimidazole analogs?

  • Methodological Answer : Yes. Use 2D-QSAR with descriptors like LogP, polar surface area, and H-bond acceptors: Table 2 : QSAR Predictions for Anticancer Activity
DescriptorCoefficientImpact on IC₅₀
LogP-0.87Higher hydrophobicity → Lower IC₅₀
H-bond Acceptors+1.12More acceptors → Higher IC₅₀
  • Validation : Compare predicted vs. experimental IC₅₀ for 131 derivatives (R² = 0.89) .

Q. How can researchers differentiate between apoptosis and necrosis in benzimidazole-treated cells?

  • Methodological Answer :
    Use dual staining and kinetic assays:
  • Annexin V/PI Assay : Apoptotic cells stain Annexin V+/PI-; necrotic cells are Annexin V+/PI+ .
  • Caspase Inhibition : Pretreat with Z-VAD-FMK; apoptosis reduction confirms caspase dependence .
  • Time-Lapse Microscopy : Track membrane blebbing (apoptosis) vs. swelling (necrosis) over 24h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.